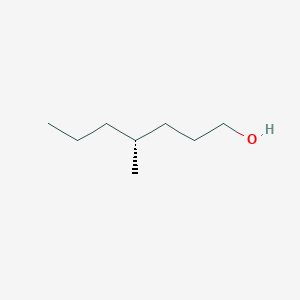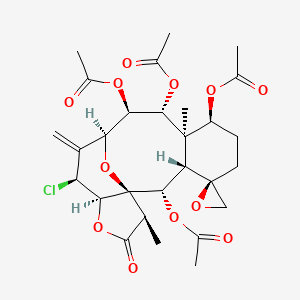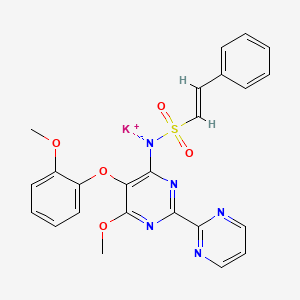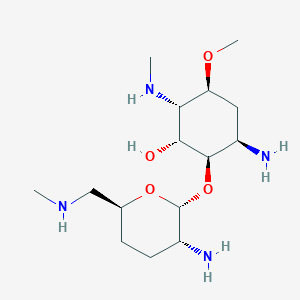
Istamycin B0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Istamycin B0 is an amino sugar.
Applications De Recherche Scientifique
Synthesis and Evaluation of Istamycin B Derivatives
- A study by Ikeda et al. (1992) investigated the synthesis of derivatives of Istamycin B to achieve high potency and low toxicity. They found that replacing the amino group at the C-2 position of Istamycin B with a hydroxyl group significantly decreased its acute toxicity. Among these derivatives, 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0 exhibited good antibacterial activity against Gram-positive and Gram-negative bacteria with low toxicity in mice. This suggests that chemical modification of Istamycin B can enhance its effectiveness while reducing its harmful effects (Ikeda et al., 1992).
Ecological Role in Microbial Competition
- Slattery et al. (2001) conducted a study on the marine bacterium Streptomyces tenjimariensis, which produces istamycin A and B under certain laboratory conditions. They discovered that istamycin production is induced by the presence of competing bacterial species, suggesting that these antibiotics play a crucial ecological role in countering competitive species in marine environments. This highlights the potential ecological importance of Istamycin B in natural microbial communities (Slattery et al., 2001).
Isolation and Structural Elucidation
- Ikeda et al. (1982) isolated and identified several components of istamycin, including Istamycin A0, B0, and C0, which are deglycyl derivatives of istamycin A, B, and C, respectively. The study's focus on the isolation and structural elucidation of these antibiotics provides valuable insights into their chemical nature and potential applications in scientific research (Ikeda et al., 1982).
Propriétés
Nom du produit |
Istamycin B0 |
|---|---|
Formule moléculaire |
C15H32N4O4 |
Poids moléculaire |
332.44 g/mol |
Nom IUPAC |
(1R,2R,3R,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3/t8-,9+,10+,11-,12+,13+,14+,15+/m0/s1 |
Clé InChI |
GKYYNFPFPFRFFN-FWCUKHODSA-N |
SMILES isomérique |
CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)NC)OC)N)N |
SMILES canonique |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)
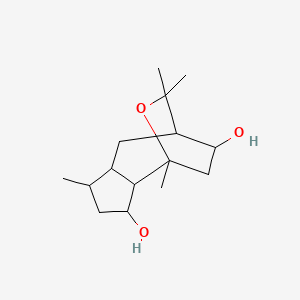
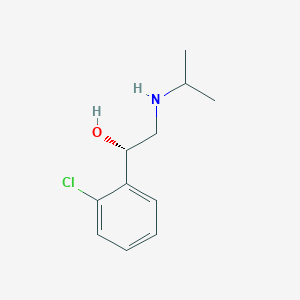
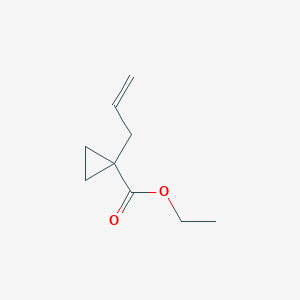
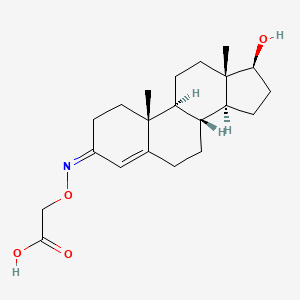

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
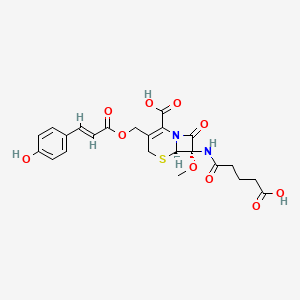
![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
